Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate
Description
Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate is a specialized organic compound featuring a tert-butyl ester group, a 3-bromophenyl substituent, and a cyanoacetate backbone. Its molecular formula is C₁₃H₁₄BrNO₂, with a calculated molecular weight of 282.11 g/mol. The tert-butyl group confers steric bulk, enhancing stability under acidic conditions , while the bromine atom and cyano group make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis often involves multi-component reactions or cycloadditions, as seen in photochemical applications .
Properties
IUPAC Name |
tert-butyl 2-(3-bromophenyl)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLMMPKMXJYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107634-47-8 | |
| Record name | tert-butyl 2-(3-bromophenyl)-2-cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-bromophenyl)-2-cyanoacetate typically involves the esterification of 2-(3-bromophenyl)-2-cyanoacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as the catalysts.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Hydrolysis: The major product is 2-(3-bromophenyl)-2-cyanoacetic acid.
Reduction: The major product is 2-(3-bromophenyl)-2-aminoacetate.
Scientific Research Applications
Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromophenyl)-2-cyanoacetate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The cyano group can act as an electron-withdrawing group, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Table 1: Key Properties of Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate and Analogs
Research Findings and Case Studies
- Photocycloaddition Performance: Tert-butyl 2-cyanoacetate derivatives react with 3,4-dihydro-2H-pyran to yield cycloadducts in 60–70% yields, outperforming benzyl analogs in selectivity .
- Acid-Mediated Reactions : In Appel salt reactions, tert-butyl esters are synthesized on multigram scales without chromatography, highlighting operational efficiency .
- Comparative Stability: Methyl esters (e.g., Methyl 2-(3-bromophenyl)-2-cyanoacetate) fail demethylation with BBr₃, whereas tert-butyl esters remain intact, enabling downstream functionalization .
Biological Activity
Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, a cyano group, and a bromophenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific enzymatic pathways and cellular functions. Notably, compounds with similar structures have shown inhibitory effects on protein kinases and other critical enzymes involved in cell proliferation and survival.
- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinase B (PKB), which plays a crucial role in cell growth and survival. The inhibition of PKB can lead to decreased tumor growth and increased apoptosis in cancer cells .
- Cytotoxic Effects : In vitro studies have demonstrated that related cyanoacetate derivatives exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and liver hepatocellular carcinoma (HepG2) .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Cytotoxicity Assays : The compound has been tested against different human cancer cell lines using the MTT assay. Results indicate significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis as evidenced by increased cleavage of PARP and caspase-3 in treated cells .
In Vivo Studies
In vivo studies have further corroborated the efficacy of this compound:
- Tumor Xenograft Models : Administration of the compound in SCID mice bearing xenograft tumors showed significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis markers within tumor tissues .
Case Studies
- Case Study on Breast Cancer : A study reported the use of this compound in a breast cancer model, demonstrating its potential to inhibit tumor growth by targeting PKB pathways.
- Liver Cancer Research : Another investigation highlighted its effectiveness against HepG2 cells, suggesting that it could be a candidate for further development in hepatocellular carcinoma treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
